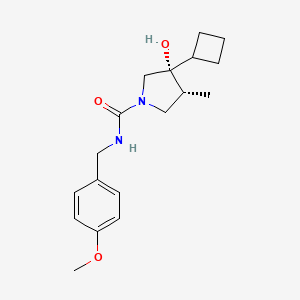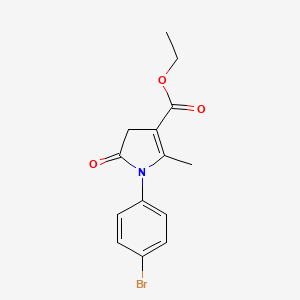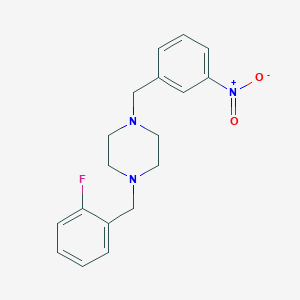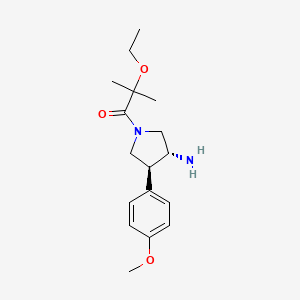
(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which share structural similarities with the compound , involves stereoselective approaches. For example, Kumar et al. (2003) described a general and efficient stereoselective method for synthesizing (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, components of antitumor and antibacterial compounds (Kumar, Reddy, & Rao, 2003). Such methodologies could potentially be adapted for the synthesis of "(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide".
Molecular Structure Analysis
The structural and conformational analysis of pyrrolidine derivatives is crucial for understanding their chemical behavior. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide, providing insights into the planarity and intermolecular interactions within such compounds (Banerjee et al., 2002). These findings are relevant for comprehending the structural nuances of the compound .
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and participation in various chemical reactions. Nguyen and Dai (2023) discussed the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline compounds, highlighting the reactivity of such structures (Nguyen & Dai, 2023). Understanding these reactions can provide insights into the potential reactivity of "(3R*,4R*)-3-cyclobutyl-3-hydroxy-N-(4-methoxybenzyl)-4-methyl-1-pyrrolidinecarboxamide".
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific data on the physical properties of the compound is not readily available, studies on similar molecules can offer valuable insights. For example, the synthesis and evaluation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones by Ikuta et al. (1987) shed light on the physical properties of pyrrolidine derivatives with potential anti-inflammatory activities (Ikuta et al., 1987).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in chemical reactions. Studies such as the one by Kotian et al. (2005), which describes the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, provide insights into the reactivity and chemical behavior of such compounds (Kotian, Lin, El-Kattan, & Chand, 2005).
Eigenschaften
IUPAC Name |
(3R,4R)-3-cyclobutyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]-4-methylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-11-20(12-18(13,22)15-4-3-5-15)17(21)19-10-14-6-8-16(23-2)9-7-14/h6-9,13,15,22H,3-5,10-12H2,1-2H3,(H,19,21)/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFJITZXCNIIQ-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-{[6-(dimethylamino)pyridin-3-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5670845.png)
![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5670865.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)


![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5670887.png)
![4-(3-isoxazolylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670890.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5670895.png)
![1-methyl-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670913.png)
